4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate
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Overview
Description
4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate typically involves a multi-step process. One common method includes the condensation reaction between 4-bromobenzaldehyde and 4-aminophenyl 3,5-dinitrobenzoate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological pathways. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-[(4-Bromophenyl)imino]methylphenol
- (E)-4-[(4-Bromophenyl)imino]methyl-2-methoxyphenol
- (E)-5-[(4-Bromophenyl)imino]methyl-2-methoxyphenol
Uniqueness
4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate is unique due to the presence of both bromine and nitro functional groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H12BrN3O6 |
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Molecular Weight |
470.2 g/mol |
IUPAC Name |
[4-[(4-bromophenyl)iminomethyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C20H12BrN3O6/c21-15-3-5-16(6-4-15)22-12-13-1-7-19(8-2-13)30-20(25)14-9-17(23(26)27)11-18(10-14)24(28)29/h1-12H |
InChI Key |
OWNNAHBCQPYCJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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